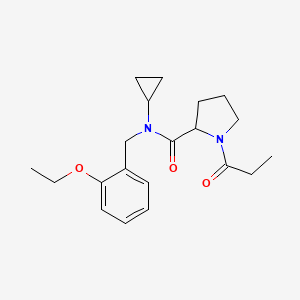![molecular formula C19H26N4O2S B3803827 N-benzyl-1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-N-methyl-3-piperidinamine](/img/structure/B3803827.png)
N-benzyl-1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-N-methyl-3-piperidinamine
Vue d'ensemble
Description
“N-benzyl-1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-N-methyl-3-piperidinamine” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered heterocyclic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . Oxadiazole derivatives are known for their broad range of chemical and biological properties . They have been used in the development of new drugs .
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves the reaction of appropriate acid derivatives with thiosemicarbazide in the presence of a reagent like phosphorus oxychloride . The resulting compounds can then be acylated with various acid chlorides . Further reactions can lead to the formation of more complex structures .Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by the presence of an oxadiazole ring, which can exist in four regioisomeric forms . The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazole derivatives can undergo a variety of chemical reactions. For instance, they can be acylated with various acid chlorides . They can also undergo cyclization reactions to form other heterocyclic structures .Mécanisme D'action
The mechanism of action of oxadiazole derivatives can vary depending on their specific structure and the biological target. For instance, some oxadiazole derivatives have been found to form hydrogen bond contacts with the backbone of certain amino acids in the ATP binding pocket of specific proteins .
Orientations Futures
Oxadiazole derivatives have shown promise in various areas of medicinal chemistry due to their broad range of chemical and biological properties . Future research could focus on exploring new synthetic routes for these compounds, investigating their mechanisms of action, and evaluating their potential as therapeutic agents for various diseases .
Propriétés
IUPAC Name |
1-[3-[benzyl(methyl)amino]piperidin-1-yl]-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-3-17-20-21-19(25-17)26-14-18(24)23-11-7-10-16(13-23)22(2)12-15-8-5-4-6-9-15/h4-6,8-9,16H,3,7,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHGGEATKRWAQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)SCC(=O)N2CCCC(C2)N(C)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-({methyl[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B3803754.png)
![3-methoxy-1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B3803757.png)
![3-[1-(2-chloro-4-fluorobenzyl)-3-piperidinyl]-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B3803758.png)
![1-[4-({cyclopropyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B3803769.png)

![N-ethyl-N-[(2E)-3-phenyl-2-propen-1-yl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide hydrochloride](/img/structure/B3803778.png)
![2-(3-cyano-2-methyl-1H-indol-1-yl)-N-[(7R,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]acetamide](/img/structure/B3803797.png)
![1,3-dimethyl-5-[(9H-purin-6-ylamino)methyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B3803804.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B3803811.png)
![N-(1-{[2-(pyrrolidin-1-ylcarbonyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl]carbonyl}propyl)aniline](/img/structure/B3803817.png)
![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-[1-methyl-2-(3-thienyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B3803819.png)
![N-[(2S*,4R*,6S*)-2-(6-chloro-4-oxo-4H-chromen-3-yl)-6-isobutyltetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B3803834.png)


